

# (Aminomethyl)trimethylsilane: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (Aminomethyl)trimethylsilane

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**(Aminomethyl)trimethylsilane**, a versatile organosilicon compound, serves as a crucial building block in organic synthesis and holds significant potential in the realm of drug discovery and development. This technical guide provides an in-depth overview of its physical and chemical properties, detailed experimental protocols, and its applications in medicinal chemistry.

## Physical and Chemical Properties

**(Aminomethyl)trimethylsilane**, also known as trimethylsilylmethylamine, is a clear, flammable liquid. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

Property	Value	Reference
Molecular Formula	C <sub>4</sub> H <sub>13</sub> NSi	
Molecular Weight	103.24 g/mol	
Boiling Point	92-94 °C	
Density	0.771 g/mL at 20 °C	
Refractive Index	1.416 at 20 °C	

## Spectroscopic Data

The structural elucidation of **(Aminomethyl)trimethylsilane** is confirmed through various spectroscopic techniques. Below is a summary of the expected spectral data.

### <sup>1</sup>H NMR Spectroscopy

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~2.1	s	2H	-CH <sub>2</sub> -
~1.1	s	2H	-NH <sub>2</sub>
0.00	s	9H	-Si(CH <sub>3</sub> ) <sub>3</sub>

Note: The chemical shift of the -NH<sub>2</sub> protons can be variable and may broaden or exchange with D<sub>2</sub>O.

### <sup>13</sup>C NMR Spectroscopy

Chemical Shift (ppm)	Assignment
~29	-CH <sub>2</sub> -
-2	-Si(CH <sub>3</sub> ) <sub>3</sub>

## Infrared (IR) Spectroscopy

The IR spectrum of **(Aminomethyl)trimethylsilane** exhibits characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm <sup>-1</sup> )	Assignment
~3380, ~3300	N-H stretching (primary amine)
~2950, ~2890	C-H stretching (alkyl)
~1590	N-H bending (scissoring)
~1250, ~840	Si-C stretching (trimethylsilyl)

## Mass Spectrometry

In mass spectrometry, **(Aminomethyl)trimethylsilane** typically undergoes fragmentation patterns characteristic of silylated compounds. The molecular ion peak ( $M^+$ ) is expected at  $m/z$  103. A prominent peak is often observed at  $m/z$  73, corresponding to the trimethylsilyl cation ( $[Si(CH_3)_3]^+$ ), which is a hallmark of trimethylsilyl-containing molecules.<sup>[1][2]</sup> Another significant fragment can be observed at  $m/z$  88, resulting from the loss of a methyl group ( $[M-15]^+$ ).

## Experimental Protocols

### Synthesis of (Aminomethyl)trimethylsilane

A common and effective method for the synthesis of **(Aminomethyl)trimethylsilane** involves the reaction of chloromethyltrimethylsilane with an excess of ammonia. This nucleophilic substitution reaction is typically carried out in a suitable solvent under pressure.

Materials:

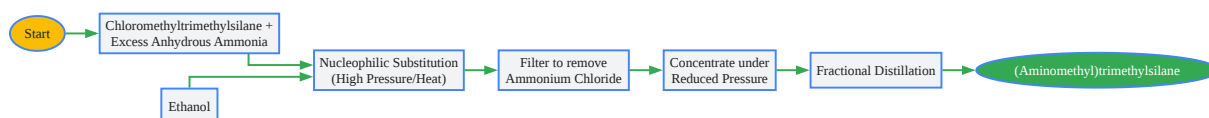
- Chloromethyltrimethylsilane
- Anhydrous ammonia
- Ethanol (or other suitable solvent)
- Autoclave or high-pressure reaction vessel

Procedure:

- In a high-pressure reaction vessel, dissolve chloromethyltrimethylsilane in ethanol.
- Cool the solution to a low temperature (e.g.,  $-78\text{ }^{\circ}\text{C}$ ) and carefully introduce a significant excess of anhydrous ammonia.
- Seal the vessel and allow it to warm to room temperature, then heat to a temperature typically ranging from  $100$  to  $150\text{ }^{\circ}\text{C}$  for several hours.
- After cooling the vessel to room temperature, carefully vent the excess ammonia.
- The reaction mixture is then filtered to remove the ammonium chloride byproduct.

- The filtrate is concentrated under reduced pressure to remove the solvent.
- The crude product is purified by fractional distillation to yield pure **(Aminomethyl)trimethylsilane**.

Logical Workflow for Synthesis:



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### Synthesis Workflow

## Chemical Reactivity and Applications in Drug Development

**(Aminomethyl)trimethylsilane** is a valuable synthetic intermediate due to the reactivity of its primary amine and the influence of the adjacent trimethylsilyl group.

### Reactions at the Amino Group

The primary amine functionality allows for a wide range of chemical transformations, including:

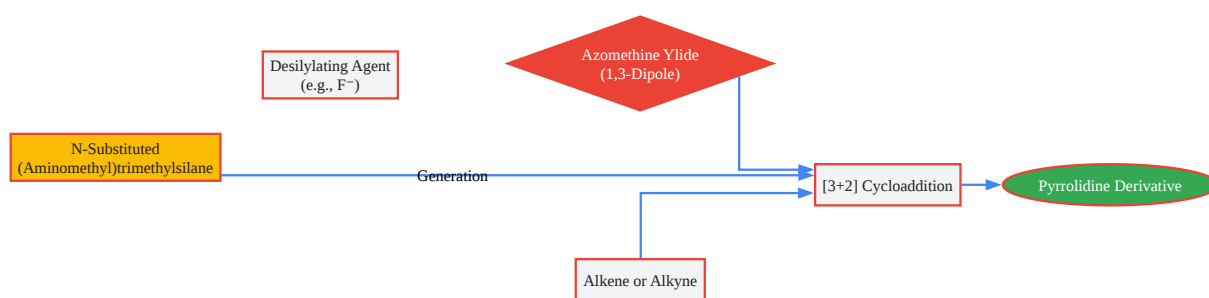
- Acylation: Reaction with acyl chlorides or anhydrides to form amides.
- Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.
- Schiff Base Formation: Condensation with aldehydes and ketones to form imines.

### Role of the Trimethylsilyl Group

The  $\alpha$ -silyl group significantly influences the reactivity of the adjacent C-N bond. A key application is its use as a precursor to non-stabilized azomethine ylides. Treatment of N-

substituted derivatives of **(aminomethyl)trimethylsilane** with a desilylating agent (e.g., a fluoride source) generates a transient azomethine ylide, which can then undergo [3+2] cycloaddition reactions with various dipolarophiles to construct five-membered nitrogen-containing heterocycles, such as pyrrolidines.[3] This methodology is particularly powerful for the stereoselective synthesis of complex heterocyclic frameworks, which are common motifs in pharmacologically active molecules.

Logical Flow of Azomethine Ylide Formation and Cycloaddition:



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### Azomethine Ylide Pathway

## Bioisosteric Replacement

In medicinal chemistry, the replacement of certain functional groups with others that have similar steric and electronic properties (bioisosteres) is a common strategy to improve the pharmacokinetic and pharmacodynamic properties of a drug candidate.[4][5][6][7][8] The aminomethyl moiety is a common structural motif in many biologically active compounds. The introduction of a trimethylsilyl group adjacent to this moiety can be explored as a bioisosteric replacement for other alkyl groups. This substitution can influence properties such as lipophilicity, metabolic stability, and receptor binding affinity. The silicon atom is larger than a

carbon atom, which can lead to subtle but significant changes in the overall shape and electronic distribution of the molecule.

## Use in Peptide Synthesis

The amine group of **(aminomethyl)trimethylsilane** allows for its potential incorporation into peptide structures as a non-natural amino acid surrogate. Silylation is a known strategy in peptide synthesis to protect functional groups or to activate amino acids for coupling reactions. While direct incorporation of **(aminomethyl)trimethylsilane** is not a standard procedure, its derivatives could be designed to participate in peptide bond formation, potentially leading to peptides with novel conformational properties and enhanced stability towards enzymatic degradation.

## Safety and Handling

**(Aminomethyl)trimethylsilane** is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is corrosive and can cause skin and eye irritation. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Store in a cool, dry, and well-ventilated area away from sources of ignition.

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Address: 3281 E Guasti Rd

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